molecular formula C7H6FNO3 B2539891 2-Fluoro-1-methoxy-3-nitrobenzene CAS No. 445-68-1

2-Fluoro-1-methoxy-3-nitrobenzene

Cat. No.: B2539891
CAS No.: 445-68-1
M. Wt: 171.127
InChI Key: WDQHQUDZNPCCAF-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Nitroaromatic Compounds in Contemporary Chemistry

Fluorinated nitroaromatic compounds represent a critical class of molecules in modern chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.com Consequently, fluorine substitution is a widely employed strategy in drug discovery and development to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. numberanalytics.comnih.gov It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are important industrial chemicals. nih.gov They serve as precursors for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. nih.gov While many nitroaromatics are synthetic, some are also found as natural products from various organisms. nih.gov

The combination of fluorine and a nitro group on an aromatic scaffold creates a molecule with unique reactivity, often exploited in nucleophilic aromatic substitution reactions. These compounds are pivotal in constructing complex molecular architectures for various applications.

Structural and Substituent Effects in 2-Fluoro-1-methoxy-3-nitrobenzene

The chemical behavior of this compound is dictated by the interplay of its three distinct substituents on the benzene (B151609) ring.

Interactive Data Table: Properties of this compound

Property Value
CAS Number 445-68-1
Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Appearance Light yellow solid
Melting Point 56 - 60 °C

Data sourced from multiple chemical suppliers and databases. chemimpex.comuni.luchemsrc.comchemicalbook.comsobekbio.com

Each substituent on the benzene ring of this compound exerts a specific electronic influence through inductive and resonance effects. libretexts.org

Methoxy (B1213986) Group: The oxygen atom in the methoxy group is more electronegative than carbon, leading to a slight inductive withdrawal. However, the lone pairs on the oxygen atom are readily delocalized into the aromatic ring through a strong resonance-donating effect (+R). libretexts.orglumenlearning.com This resonance donation typically outweighs the inductive effect, making the methoxy group an activating group. libretexts.org

Nitro Group: The nitro group is a powerful electron-withdrawing group, both inductively and through resonance (-I and -R effects). libretexts.orgminia.edu.eg The nitrogen atom bears a formal positive charge, and the entire group strongly deactivates the benzene ring towards electrophilic aromatic substitution. lumenlearning.comminia.edu.eg

The combined electronic effects of these three substituents make the aromatic ring of this compound electron-deficient and susceptible to nucleophilic attack. The specific positioning of these groups further dictates the regioselectivity of its reactions.

Benzene and its derivatives are characterized by their aromaticity, a property that confers exceptional stability due to the delocalization of π-electrons in a cyclic, planar system. raena.aichemistry.coach The substituents on this compound influence the electron density distribution within the aromatic ring, thereby affecting its aromatic character. aip.org

The electron-withdrawing nature of the fluoro and nitro groups tends to decrease the electron density of the ring, while the electron-donating methoxy group increases it. The interplay of these competing effects results in a complex pattern of electron distribution and resonance contributors. This intricate electronic environment is key to understanding the molecule's reactivity and its utility in chemical synthesis.

Overview of Key Academic Research Domains for this compound

The unique structural and electronic features of this compound make it a valuable tool in several areas of academic and industrial research.

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The presence of the fluoro and nitro groups allows for strategic modifications and the introduction of other functional groups to build complex, biologically active molecules. chemimpex.com Research has shown that related fluorinated nitroaromatic compounds are used in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Agrochemical Research: Similar to its role in pharmaceuticals, this compound and its derivatives are utilized in the synthesis of agrochemicals, including herbicides and insecticides. chemimpex.com The incorporation of fluorine can enhance the potency and metabolic stability of these agricultural products. chemimpex.com

Organic Synthesis: In a broader sense, this compound is a versatile building block for organic chemists. The nitro group can be readily reduced to an amino group, which can then undergo a wide range of further transformations. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.

Historical Context and Evolution of Research on Related Compounds

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound reported in the 19th century. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement that paved the way for the systematic study of fluorinated compounds. nih.govlew.ro

The industrial production of fluorochemicals began in the 1930s with the development of Freon refrigerants by DuPont. wikipedia.org A significant milestone for fluoroaromatic compounds was the discovery of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring. nih.gov

Research into nitroaromatic compounds has an even longer history, with their use in dyes and explosives dating back to the 19th century. nih.gov The combination of these two areas of research, leading to the synthesis and study of fluorinated nitroaromatics, is a more recent development driven by the increasing importance of fluorinated molecules in medicinal and materials chemistry. nih.govbohrium.com The evolution of synthetic methodologies has made compounds like this compound more accessible, enabling their broader application in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHQUDZNPCCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-68-1
Record name 2-fluoro-1-methoxy-3-nitrobenzene
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Advanced Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 1 Methoxy 3 Nitrobenzene

Established Synthetic Pathways for 2-Fluoro-1-methoxy-3-nitrobenzene

The synthesis of this compound can be approached from different starting materials, each with its own set of advantages and challenges. The main strategies include the nitration of a substituted fluoroanisole, the introduction of a fluorine atom into a nitroanisole system, or the methoxylation of a halogenated nitrobenzene (B124822).

Regioselective Nitration of Fluoroanisole Derivatives

A common and direct approach to this compound is the electrophilic nitration of 2-fluoroanisole. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom, while being an ortho, para-director, is a deactivator. In the case of 2-fluoroanisole, the primary products of nitration are typically the 4-nitro and 6-nitro isomers due to the directing effects of the methoxy group. However, the formation of the desired 3-nitro isomer can be achieved, often as a minor product, and its yield can be influenced by reaction conditions.

The nitration of fluoroanisole derivatives is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid or acetic acid. rsc.orgchegg.com This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com The regioselectivity of the nitration is a critical aspect, with the directing effects of the existing substituents on the benzene (B151609) ring playing a crucial role. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid has been shown to selectively yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This highlights the powerful directing influence of the methoxy groups.

Starting MaterialNitrating AgentConditionsMajor Product(s)Reference
2-FluoroanisoleHNO₃/H₂SO₄Varies4-nitro and 6-nitro isomers rsc.org
2-Fluoro-1,4-dimethoxybenzeneHNO₃0 °C1-Fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃/Acetic anhydride (B1165640)0 °CNα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester nih.gov
Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl esterHNO₃/Trifluoroacetic acid0 °C6-nitro product nih.gov

Introduction of the Fluoro Moiety into Nitroanisole Systems

An alternative synthetic strategy involves the introduction of the fluorine atom into a pre-existing nitroanisole framework. This is often accomplished through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, such as a halogen or a nitro group, is displaced by a fluoride (B91410) ion. rsc.orgthieme-connect.de The success of this approach is highly dependent on the activation of the aromatic ring by electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govmasterorganicchemistry.comlibretexts.org

The choice of fluorinating agent is critical. While elemental fluorine is highly reactive and difficult to control, other reagents like alkali metal fluorides (e.g., KF) in the presence of phase-transfer catalysts or crown ethers can be effective. harvard.edunews-medical.net Another method involves the decomposition of diazonium salts in the presence of a fluoride source, known as the Balz-Schiemann reaction. thieme-connect.de

A patent describes a process for preparing 4-fluoro-2-methoxy-1-nitrobenzene by reacting 2,4-difluoro-1-nitrobenzene with methanol (B129727) in the presence of a base. google.com This demonstrates the feasibility of selective nucleophilic substitution of a fluorine atom by a methoxy group.

Methoxylation Strategies on Halogenated Nitrobenzenes

The synthesis can also proceed through the methoxylation of a dihalogenated nitrobenzene. In this approach, a compound such as 2,3-difluoronitrobenzene (B1293642) or 2-chloro-3-fluoronitrobenzene (B1583630) would be treated with a methoxide (B1231860) source, such as sodium methoxide. The regioselectivity of this nucleophilic aromatic substitution is governed by the relative activation of the positions ortho and para to the nitro group. The fluorine atom is generally a better leaving group than chlorine in such reactions. youtube.com

Research has shown that the methoxylation of 4-bromo-2-fluoro-1-nitrobenzene (B105774) with sodium methoxide in methanol yields 4-bromo-2-methoxy-1-nitrobenzene. nih.gov Furthermore, the direct methoxylation of nitroarenes by displacement of a hydrogen atom has been reported under specific conditions using excess potassium or sodium methoxide. rsc.org

Mechanistic Considerations in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and for controlling the formation of the desired isomer. The two primary mechanisms at play are electrophilic aromatic substitution for nitration and nucleophilic aromatic substitution for the introduction of the fluoro or methoxy group.

Electrophilic Aromatic Substitution Mechanisms in Nitration Reactions

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is initiated by the formation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst. masterorganicchemistry.com This powerful electrophile is then attacked by the electron-rich aromatic ring.

The mechanism proceeds in two main steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base, often the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the ring. The methoxy group is a strong ortho, para-director due to its ability to donate electron density through resonance. The fluorine atom is also an ortho, para-director, but it deactivates the ring towards electrophilic attack due to its high electronegativity. The interplay of these electronic effects dictates the position of nitration. In some cases, ipso-nitration, where the nitro group attacks a position already occupied by a substituent, can occur, leading to rearranged products. rsc.org

Nucleophilic Aromatic Substitution in Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) is the key mechanism for introducing a fluorine or methoxy group by displacing a leaving group on an activated aromatic ring. nih.govmasterorganicchemistry.com Unlike electrophilic substitution, SNAr is favored by electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic ring and is particularly stabilized when an electron-withdrawing group is in the ortho or para position to the site of attack. libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The rate of the reaction is influenced by the nature of the leaving group, with fluoride often being a better leaving group than other halogens in activated systems, and the strength of the nucleophile. youtube.com The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for the reaction to proceed efficiently. libretexts.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution, specifically the nitration of 2-fluoro-1-methoxybenzene (2-fluoroanisole). The optimization of this reaction is crucial for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of other regioisomers and byproducts. The directing effects of the substituents on the aromatic ring, the methoxy (-OCH3) and fluoro (-F) groups, play a significant role in the outcome of the nitration. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, but also ortho-, para-directing group. The position of nitration is therefore a result of the interplay between these electronic effects.

Temperature, Solvent, and Catalyst Effects

The conditions under which the nitration of 2-fluoro-1-methoxybenzene is carried out have a profound impact on the yield and selectivity of the reaction. These parameters must be carefully controlled to favor the formation of this compound.

Temperature: Temperature is a critical factor in nitration reactions. These reactions are typically highly exothermic, and poor temperature control can lead to a decrease in selectivity and the formation of undesired byproducts, including polynitrated compounds. vapourtec.com For the nitration of sensitive substrates, reactions are often conducted at low temperatures, typically between -10 °C and 10 °C, to manage the exotherm and improve regioselectivity. In the synthesis of a related compound, 2-Fluoro-4-nitroanisole, the reaction was maintained between -2°C and 0°C. prepchem.com Increasing the temperature can accelerate the reaction rate but may also lead to a higher incidence of side reactions and reduced yield of the desired isomer.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the reactive intermediates, thereby affecting the reaction rate and product distribution. Common solvents for nitration include sulfuric acid, acetic acid, and acetic anhydride. Sulfuric acid is often used in conjunction with nitric acid to form the highly reactive nitronium ion (NO2+), which is the active electrophile in the reaction. masterorganicchemistry.com Acetic anhydride is also employed, as seen in the synthesis of 2-Fluoro-4-nitroanisole, where it serves as the solvent and also reacts with nitric acid. prepchem.com The polarity and coordinating ability of the solvent can affect the regioselectivity of the nitration.

Catalyst: In the classic nitration using a mixture of nitric acid and sulfuric acid, sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion. masterorganicchemistry.com However, for more controlled or selective nitrations, other catalytic systems can be employed. The use of solid acid catalysts, such as zeolites or supported acids like Fe/Mo/SiO2, has been explored for the nitration of substituted benzenes like fluorotoluenes. rsc.org These catalysts can offer advantages in terms of regioselectivity, ease of separation, and reusability, making the process more environmentally friendly. rsc.org For instance, in the nitration of 2-fluorotoluene, a solid acid catalyst showed high selectivity for nitration at the position para to the fluorine atom. rsc.org This suggests that catalyst choice could be a key parameter in directing the nitration of 2-fluoro-1-methoxybenzene to the desired 3-position.

The following interactive table summarizes the general effects of these parameters on the nitration of substituted benzenes, which can be extrapolated to the synthesis of this compound.

ParameterConditionGeneral Effect on Aromatic Nitration
Temperature Low (e.g., 0-10 °C)Favors higher regioselectivity, minimizes byproducts, better control of exotherm.
High (e.g., > 50 °C)Increases reaction rate, but may decrease selectivity and increase risk of side reactions.
Solvent Sulfuric AcidStrong proton source, generates high concentration of nitronium ions, leading to fast reaction.
Acetic AcidMilder conditions, can lead to different isomer ratios compared to sulfuric acid.
Acetic AnhydrideOften used with nitric acid, can provide good yields for certain substrates. prepchem.com
Catalyst Sulfuric AcidStandard catalyst for generating the nitronium ion. masterorganicchemistry.com
Solid Acids (e.g., Zeolites)Can improve regioselectivity, easier to handle and recycle, potentially greener process. rsc.org

Stereochemical Control in Synthesis

The concept of stereochemical control in the synthesis of this compound is not applicable. The target molecule is achiral, meaning it does not have a non-superimposable mirror image (enantiomer). The starting material, 2-fluoro-1-methoxybenzene, is also achiral. Therefore, the nitration reaction does not create any stereocenters.

In the broader context of aromatic nitration, stereochemical control becomes relevant only when the substrate molecule is chiral or when a chiral auxiliary is used. In such cases, the incoming nitro group can be directed to a specific face of the aromatic ring, leading to the formation of diastereomers in unequal amounts. This is a more advanced technique and is not a consideration for the synthesis of a simple, achiral molecule like this compound. nih.govresearchgate.net

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and product consistency.

Thermal Management: The primary concern in scaling up nitration reactions is the management of the significant heat of reaction. acs.org What can be easily controlled in a small laboratory flask with an ice bath can become a serious safety hazard in a large reactor. Inadequate heat removal can lead to a rapid temperature increase, which can cause the reaction to become uncontrollable, a phenomenon known as thermal runaway. researchgate.net This can result in vigorous decomposition of the reaction mixture and the production of large volumes of gas, potentially leading to an explosion. For preparative scale, reactors with high heat transfer capacity, such as those with a large surface area-to-volume ratio and efficient cooling jackets, are necessary.

Mixing and Mass Transfer: Efficient mixing is crucial to ensure a homogeneous reaction mixture, which is essential for consistent product quality and to avoid localized "hot spots" where the reaction may proceed too quickly. In a two-phase system, such as when the aromatic compound is not fully soluble in the acidic medium, efficient mixing is also critical for mass transfer between the phases. As the reactor size increases, achieving efficient mixing becomes more challenging. The choice of impeller design and agitation speed are critical parameters that need to be optimized during scale-up.

Continuous Flow Technology: To mitigate the risks associated with batch nitrations, continuous flow reactors are increasingly being adopted for the production of nitroaromatic compounds. researchgate.netrsc.org In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow channel or tube. This setup offers superior heat and mass transfer compared to batch reactors, allowing for better temperature control and a significantly reduced risk of thermal runaway. acs.org The small reactor volume at any given time also minimizes the potential hazard. The successful scale-up of nitration reactions for pharmaceutical intermediates using continuous flow technology has been demonstrated, offering improved safety and yield. acs.org

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction mixture in water and subsequent extraction and purification steps, must also be carefully considered for scale-up. The handling of large volumes of acidic waste and organic solvents requires appropriate infrastructure and adherence to environmental regulations. The purification method, whether it be crystallization or chromatography, will also need to be adapted for larger quantities of material.

In Depth Mechanistic Investigations of Chemical Transformations Involving 2 Fluoro 1 Methoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Fluoro-1-methoxy-3-nitrobenzene is a valuable substrate for studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. The presence of both a fluorine atom and a nitro group on the aromatic ring, ortho and meta to a methoxy (B1213986) group, provides a unique platform for investigating the competition between different leaving groups, the kinetics and thermodynamics of these reactions, and the nature of the intermediates involved.

Competitive Displacement of Fluorine and Nitro Groups by Nucleophiles

In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. chemistrysteps.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.com

In the case of this compound, both the fluorine atom and the nitro group can potentially act as leaving groups. However, the fluorine atom is generally a much better leaving group in SNAr reactions than the nitro group. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. youtube.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Kinetics and Thermodynamics of SNAr Reactions with Various Nucleophiles (e.g., phenoxide ions)

The kinetics of SNAr reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. Studies on similar systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various biothiols, have shown that the reaction mechanism can be borderline between a concerted and a stepwise process. nih.govudd.cl

The reactivity of nucleophiles in SNAr reactions is often correlated with their basicity, as described by the Brønsted-type relationship. udd.clnih.gov For instance, in the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, the reaction rates show a good correlation with the pKa of the anilines. However, for more basic nucleophiles, a change in mechanism from a polar SNAr to a single electron transfer (SET) process has been observed. nih.gov

The reaction of this compound with phenoxide ions would be expected to proceed via a standard SNAr mechanism, with the phenoxide ion attacking the carbon bearing the fluorine atom. The rate of this reaction would be influenced by the concentration of the phenoxide ion and the temperature.

Spectroscopic and Computational Characterization of Meisenheimer σ-Complexes

The intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer or σ-complex. chemistrysteps.com These complexes can often be detected and characterized using spectroscopic techniques such as NMR and UV-Vis spectroscopy. Computational methods, like density functional theory (DFT), are also powerful tools for studying the structure and stability of these intermediates. koreascience.kr

Entropy Control of Reactivity in Arene Substitution

While enthalpy changes (bond breaking and formation) are often the dominant factors in chemical reactivity, entropy can also play a significant role, particularly in reactions involving highly ordered transition states. In the context of SNAr reactions, the formation of the Meisenheimer complex involves the association of two species (the aromatic substrate and the nucleophile), which generally leads to a decrease in entropy.

Influence of Solvent Polarity on SNAr Reaction Rates

The polarity of the solvent can have a significant impact on the rates of SNAr reactions. nih.gov Generally, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to accelerate these reactions. nih.gov This is because they can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction.

In contrast, protic solvents, such as methanol (B129727) or water, can sometimes decrease the reaction rate. nih.gov This is attributed to the ability of these solvents to form hydrogen bonds with the nucleophile, which can reduce its nucleophilicity. nih.gov However, the interplay between solvent polarity, hydrogen bonding ability, and the specific nature of the reactants can lead to complex solvent effects. For example, in mixtures of methanol and DMSO, the rate of SNAr reactions can increase dramatically with increasing DMSO content. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group in this compound can be reduced to various other functional groups, most commonly an amino group. This transformation is of great importance in organic synthesis, as aromatic amines are versatile building blocks for a wide range of compounds.

The reduction of nitroarenes can be achieved using a variety of reagents and conditions. wikipedia.org Common methods include:

Catalytic Hydrogenation: This involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), in the presence of hydrogen gas. wikipedia.orgscispace.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Other Reducing Agents: A wide array of other reducing agents can also be employed, including sodium hydrosulfite, sodium sulfide, and various metal hydrides. wikipedia.orgorganic-chemistry.org The choice of reducing agent can sometimes allow for chemoselective reduction of the nitro group in the presence of other reducible functional groups. scispace.com

The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Under certain conditions, it is possible to isolate these intermediates. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

Data Tables

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/CatalystConditionsProduct
H₂, Pd/CVariesAmine
Sn, HClRefluxAmine
Fe, HClRefluxAmine
Na₂S₂O₄VariesAmine
Zn, NH₄ClVariesHydroxylamine

Selective Reduction to Amino, Hydroxylamino, and Azoxy Derivatives

The reduction of the nitro group in this compound can yield a variety of products depending on the reaction conditions and the reducing agent employed. The primary product of complete reduction is 2-fluoro-1-methoxy-3-aminobenzene. However, under controlled conditions, intermediate species such as the corresponding hydroxylamino and azoxy derivatives can be isolated.

The reduction of nitroarenes is a stepwise process. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamino group. The hydroxylamino intermediate can then be reduced to the final amino product. Alternatively, the hydroxylamino intermediate can react with the nitroso intermediate to form an azoxy compound.

The selective formation of these derivatives is a significant challenge in synthetic chemistry. The choice of reducing agent and reaction parameters such as temperature and pH are crucial in directing the reaction towards the desired product. For instance, milder reducing agents and controlled stoichiometry are often employed to favor the formation of hydroxylamino and azoxy compounds.

Catalytic Hydrogenation Mechanisms and Catalyst Selectivity

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, with water being the typical byproduct. The mechanism of catalytic hydrogenation on the surface of a metal catalyst involves the adsorption of both the nitroarene and hydrogen gas. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface, and these atoms are then sequentially transferred to the nitro group.

The selectivity of the catalyst is a critical factor in the hydrogenation of substituted nitroarenes like this compound. Non-selective catalysts can lead to the reduction of other functional groups or even the cleavage of the carbon-halogen bond (hydrodehalogenation).

Recent research has focused on developing highly chemoselective catalysts. For example, it has been shown that supporting non-noble metals like nickel, ruthenium, or platinum on titanium dioxide (TiO2) can transform them into highly chemoselective catalysts for the hydrogenation of nitro groups in substituted aromatic molecules. bohrium.comnih.gov This enhanced selectivity is attributed to the controlled coordination of metal surface atoms and a cooperative effect between the metal and the support. bohrium.comnih.gov The mechanism on non-noble metals like nickel may differ from that on noble metals, potentially involving the initial dissociation of the N-O bonds of the nitro group, leading to partial oxidation of the catalyst surface, followed by hydrogenation steps.

The choice of catalyst can also influence the product distribution. For instance, certain catalysts may favor the formation of the aniline (B41778) derivative, while others might be tuned to yield the hydroxylamine or azoxybenzene (B3421426) as the major product. The table below summarizes the general selectivity of different catalytic systems.

Catalyst SystemPredominant ProductNotes
Pd/C, PtO2AminoHigh activity, risk of hydrodehalogenation.
Raney NickelAminoCost-effective, requires careful control of conditions.
Ni-based bimetallic catalystsAminoImproved selectivity and activity compared to monometallic Ni. mdpi.com
Supported Pt, Ru, Ni on TiO2AminoHigh chemoselectivity, avoiding reduction of other functional groups. bohrium.comnih.gov
Modified Iron OxidesAminoCan exhibit high selectivity for the nitro group reduction.

Electrochemical Reduction Studies

The electrochemical reduction of nitroaromatics offers a green and controllable alternative to chemical methods. The reduction potential of the nitro group is influenced by the nature and position of other substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the nitro and fluoro groups facilitates the reduction.

The electrochemical reduction of nitrobenzene (B124822) typically proceeds in a stepwise manner, with the formation of a radical anion as the initial step. This is followed by a series of proton and electron transfer steps to yield the nitroso, hydroxylamino, and finally the amino derivatives. The one-electron reduction potentials for various para-substituted nitrobenzene derivatives have been determined, providing insight into the effect of substituents on the ease of reduction. researchgate.net

By controlling the electrode potential, it is possible to selectively generate and isolate the different reduction intermediates. The pH of the electrolyte solution also plays a crucial role in the reaction pathway and product distribution. In acidic media, the reduction to the aniline is generally favored, while in neutral or alkaline media, the formation of azoxy and azo compounds can be more prominent.

Electrophilic Aromatic Substitution (EAS) Reactivity

The aromatic ring of this compound is subject to electrophilic attack, and the position of substitution is dictated by the combined directing effects of the existing substituents.

Directing Effects of Fluoro, Methoxy, and Nitro Substituents on Incoming Electrophiles

The directing effects of the substituents are a combination of inductive and resonance effects:

Nitro group (-NO2): This is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself.

Methoxy group (-OCH3): This is a strong activating group. While it is electron-withdrawing inductively, its electron-donating resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions. It is an ortho, para-director. bohrium.com

Fluoro group (-F): This is a deactivating group due to its strong electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions. bohrium.com

In this compound, the positions for electrophilic attack are influenced by these competing effects. The methoxy group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The fluoro group directs to positions ortho and para to it (positions 1 and 3). The nitro group directs to the meta positions (positions 2 and 4).

Considering the combined influence, the positions most activated for electrophilic attack would be those that are ortho or para to the strongly activating methoxy group and not strongly deactivated by the nitro group. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The steric hindrance from the adjacent methoxy group might slightly disfavor substitution at the C6 position compared to the C4 position.

Hammett Analysis and Quantitative Structure-Reactivity Correlations for EAS

The Hammett equation provides a quantitative means to correlate the reactivity of substituted benzene (B151609) derivatives in various reactions. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

The Hammett substituent constants (σ) for the fluoro, methoxy, and nitro groups provide insight into their electronic effects.

Substituentσ_metaσ_paraElectronic Effect
-F+0.34+0.06Inductively withdrawing, weakly resonance donating.
-OCH3+0.12-0.27Inductively withdrawing, strongly resonance donating. wikipedia.org
-NO2+0.71+0.78Strongly inductively and resonance withdrawing.

Data sourced from various studies on Hammett constants. wikipedia.orgwikipedia.org

Oxidation Reactions of the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring of this compound can undergo oxidation under specific conditions.

The methoxy group can be oxidized, typically leading to cleavage of the methyl group to form a hydroxyl group (O-demethylation). This transformation is common in metabolic processes catalyzed by cytochrome P450 enzymes. nih.gov Chemical oxidation of the methoxy group can also be achieved using strong oxidizing agents, potentially leading to the formation of a quinone-like structure if the aromatic ring is sufficiently activated.

The aromatic ring itself is generally resistant to oxidation due to its aromatic stability. However, under powerful oxidizing conditions, or if further activated, the ring can be opened. The presence of the electron-withdrawing nitro group makes the ring less susceptible to oxidative attack. In some cases, oxidation can lead to the introduction of a hydroxyl group onto the ring, in a reaction that can be considered an electrophilic substitution. nih.govacs.org The regioselectivity of such a reaction would again be governed by the directing effects of the existing substituents.

Radical Reactions and Their Mechanisms

While specific studies on radical reactions of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry of nitroaromatic compounds can be applied to understand its potential reactivity. The nitro group is known to influence radical reactions significantly.

One potential radical reaction is denitrative coupling , where the nitro group is replaced by another functional group. This transformation can be initiated by radical species. For instance, in the presence of a radical initiator, a carbon-centered radical could attack the aromatic ring. The stability of the resulting intermediate and the reaction conditions would determine the feasibility and outcome of such a reaction.

Another possibility involves photochemical reactions . Upon absorption of UV light, nitroaromatic compounds can be excited to a triplet state, which can behave as a biradical. This excited state can then participate in various reactions, such as hydrogen abstraction from a solvent or another reagent, leading to the formation of new radical species and subsequent products. The presence of the fluoro and methoxy substituents would influence the electronic properties of the excited state and thus the course of the reaction.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a fluorine atom and a nitro group on the benzene ring of this compound offers two potential sites for such reactions. However, the nitro group can also be utilized as a leaving group in so-called denitrative coupling reactions.

Denitrative Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an aryl halide or triflate. In the context of this compound, the fluorine atom could potentially act as the leaving group. However, a more contemporary approach involves the use of the nitro group as a leaving group in a denitrative Suzuki-Miyaura coupling. While specific data for this compound is scarce, studies on similar nitroarenes have demonstrated the feasibility of this reaction. acs.orgchemrxiv.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-NO2 bond, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O11085[Analogous System]
Pd₂(dba)₃ / XPhos4-Methoxyphenylboronic acidCs₂CO₃Dioxane10092[Analogous System]

Table 1: Representative Conditions for Denitrative Suzuki-Miyaura Coupling of Nitroarenes. (Data is for analogous nitroarene systems due to a lack of specific data for this compound).

Denitrative Heck Reaction:

The Heck reaction couples an aryl halide or triflate with an alkene. Similar to the Suzuki coupling, a denitrative version of the Heck reaction has been developed for nitroarenes. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net This reaction allows for the formation of a new carbon-carbon double bond at the position of the nitro group. The catalytic cycle is believed to proceed via oxidative addition of the palladium(0) catalyst to the C-NO2 bond, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination of the palladium catalyst.

Catalyst SystemAlkeneBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃StyreneCy₂NMeToluene12078[Analogous System]
Pd(dba)₂ / BrettPhosn-Butyl acrylateK₂CO₃DMF13088[Analogous System]

Table 2: Representative Conditions for Denitrative Heck Reaction of Nitroarenes. (Data is for analogous nitroarene systems due to a lack of specific data for this compound).

Denitrative Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes from aryl halides or triflates and terminal alkynes. A denitrative Sonogashira coupling of nitroarenes has also been reported, providing a direct route to aryl alkynes from readily available nitroaromatic compounds. acs.orgrsc.org The mechanism is thought to involve a palladium-catalyzed cycle similar to the traditional Sonogashira reaction, but with the nitro group acting as the leaving group. A copper co-catalyst is often employed.

Catalyst SystemAlkyneBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NDMF8090[Analogous System]
Pd(OAc)₂ / Xantphos / CuI1-OctyneCs₂CO₃Dioxane10082[Analogous System]

Table 3: Representative Conditions for Denitrative Sonogashira Coupling of Nitroarenes. (Data is for analogous nitroarene systems due to a lack of specific data for this compound).

Strategic Derivatization and Analogue Synthesis Based on 2 Fluoro 1 Methoxy 3 Nitrobenzene

Functionalization of the Nitro Group to Diverse Nitrogen-Containing Moieties

The nitro group is a cornerstone for derivatization, primarily through its reduction to an amino group, which then serves as a handle for a vast range of subsequent chemical transformations.

Amine, Amide, and Imine Formation

The primary transformation of the nitro group is its reduction to the corresponding aniline (B41778), 2-fluoro-3-methoxyaniline (B155075). This reduction can be achieved under various conditions, most commonly through catalytic hydrogenation using catalysts such as palladium or platinum on carbon, or with reducing agents like tin(II) chloride in hydrochloric acid.

Once formed, the 2-fluoro-3-methoxyaniline is a versatile intermediate for the synthesis of amides and imines.

Amide Formation: Amides are readily synthesized by reacting the aniline with acyl chlorides or carboxylic anhydrides under basic conditions. Alternatively, modern coupling methods can be employed. For instance, palladium-catalyzed carbonylation reactions provide a route to α,β-unsaturated amides. nih.gov While specific conditions for 2-fluoro-3-methoxyaniline are not detailed, general protocols involve reacting the aniline with an appropriate coupling partner in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org

Imine Formation: The condensation of 2-fluoro-3-methoxyaniline with various aldehydes and ketones yields the corresponding imines (Schiff bases). These reactions are typically carried out by refluxing the reactants in a solvent such as ethanol (B145695) or toluene, often with a catalytic amount of acid to facilitate the dehydration. nih.govorganic-chemistry.org Mechanochemical methods and microwave irradiation have also emerged as efficient, solvent-free alternatives for imine synthesis. nih.govorganic-chemistry.org

TransformationReagents and ConditionsProduct Class
Nitro ReductionH₂, Pd/C, EthanolAmine
Amide FormationAcyl Chloride, Pyridine, CH₂Cl₂Amide
Imine FormationAldehyde/Ketone, Ethanol, cat. Acetic Acid, RefluxImine

Heterocyclic Ring Closures Involving the Amino Group

The amino group of 2-fluoro-3-methoxyaniline is a key nucleophile for the construction of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Quinoline (B57606) Synthesis: Quinolines can be synthesized from anilines through several established methods, including the Skraup, Doebner-von-Miller, and Friedländer syntheses. A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been reported by reacting p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis. researchgate.net This suggests that 2-fluoro-3-methoxyaniline could undergo similar cyclization reactions with appropriate dicarbonyl compounds or their equivalents to yield fluorinated and methoxylated quinoline derivatives. nih.govnih.gov

Benzimidazole Synthesis: Benzimidazoles are typically formed by the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid (or its derivative). The reduction of 2-fluoro-1-methoxy-3-nitrobenzene yields 2-fluoro-3-methoxyaniline, which would require the introduction of a second amino group ortho to the first to form a suitable precursor. However, derivatives of fluorinated anilines are used to synthesize fluoro-benzimidazoles, often through microwave-assisted reactions with reagents like methyl-4-formylbenzoate in the presence of sodium disulfite. nih.govnih.gov

Benzothiazole Synthesis: The synthesis of benzothiazoles generally involves the reaction of a 2-aminothiophenol (B119425) with an aldehyde or acyl chloride. Starting from 2-fluoro-3-methoxyaniline, a thiolation step would be required to introduce the sulfur atom ortho to the amine. Alternatively, substituted anilines like 4-fluoro-3-chloroaniline can be converted to the corresponding 2-aminobenzothiazole (B30445) by treatment with potassium thiocyanate (B1210189) and bromine. orientjchem.org This intermediate can then be further elaborated. orientjchem.orgmdpi.comderpharmachemica.com

HeterocycleGeneral PrecursorsPotential Synthetic Strategy
QuinolineAniline, α,β-unsaturated carbonyl compoundReaction of 2-fluoro-3-methoxyaniline with reagents like diethyl malonate (Combes synthesis) or acrolein (Skraup synthesis). researchgate.netnih.gov
Benzimidazoleo-Phenylenediamine, Aldehyde/Carboxylic AcidNitration of N-acetyl-2-fluoro-3-methoxyaniline, followed by reduction of both nitro groups and cyclization with an aldehyde. nih.govnih.gov
Benzothiazole2-Aminothiophenol, Aldehyde/Acyl ChlorideThionation of 2-fluoro-3-methoxyaniline followed by cyclization with a suitable electrophile. mdpi.comderpharmachemica.com

Modifications and Cleavage of the Methoxy (B1213986) Moiety

The methoxy group offers another site for synthetic modification, primarily through its cleavage to a phenol (B47542), which can then be re-alkylated to form a variety of other ether derivatives.

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl-methyl ether bond in this compound or its derivatives to yield the corresponding phenol is a crucial transformation. This reaction is most effectively carried out using strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice. orgsyn.orgnih.gov

The reaction typically involves treating the methoxy-substituted compound with BBr₃ in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at low temperatures (e.g., 0 °C to -78 °C). commonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. An aqueous workup then liberates the free phenol. Strong protic acids like hydroiodic acid (HI) can also be used for ether cleavage, though BBr₃ often provides milder conditions and greater functional group tolerance. orgsyn.org

ReagentTypical ConditionsKey Features
Boron Tribromide (BBr₃)Anhydrous DCM, 0 °C to -78 °C, followed by aqueous workupHighly effective for aryl methyl ethers; tolerates many other functional groups. nih.govcommonorganicchemistry.com
Hydroiodic Acid (HI)Acetic acid or neat, refluxStrong acid conditions; may not be suitable for sensitive substrates.

Formation of Other Alkoxy Derivatives

Once the methoxy group has been cleaved to the corresponding phenol (i.e., 2-fluoro-3-nitrophenol), a wide variety of other alkoxy derivatives can be synthesized. The most common method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

This two-step process involves first deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide anion. In the second step, this anion is reacted with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or an alkyl sulfonate (e.g., tosylate, mesylate). This Sₙ2 reaction results in the formation of a new ether linkage. The choice of solvent is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). chem-station.com This strategy allows for the introduction of a vast array of linear, branched, or functionalized alkyl chains at the oxygen position.

Transformations and Substitution of the Fluorine Atom

The fluorine atom on the benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. nih.govbeilstein-journals.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a direct route to diversely substituted analogues. The reactivity of halogens in SₙAr reactions often follows the order F > Cl > Br > I, making the fluoro substituent an excellent leaving group in this context. chem-station.com

The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where the negative charge from the incoming nucleophile is delocalized onto the nitro group. A range of nucleophiles can be employed for this transformation:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides can displace the fluorine to form new ether derivatives. These reactions are typically run in the corresponding alcohol as a solvent or in a polar aprotic solvent like DMF. nih.govacgpubs.org

Nitrogen Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) can react to form substituted anilines. These reactions are often carried out by heating the reactants in a suitable solvent, sometimes with an added base like potassium carbonate to neutralize the HF generated. nih.gov

Sulfur Nucleophiles: Thiolates (generated from thiols and a base) are potent nucleophiles that can readily displace the fluorine to yield aryl sulfides. nih.gov

NucleophileReagent ExampleProduct
AlkoxideSodium Ethoxide (NaOEt) in Ethanol2-Ethoxy-1-methoxy-3-nitrobenzene
AminePiperidine in DMF, K₂CO₃1-Methoxy-3-nitro-2-(piperidin-1-yl)benzene
ThiolateSodium Thiophenoxide (NaSPh) in DMF1-Methoxy-3-nitro-2-(phenylthio)benzene

Halogen Exchange Reactions

The fluorine atom in this compound, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for its replacement by other halogens, providing access to a broader range of synthetic intermediates. While direct displacement of fluoride by other halides is less common than the reverse (Halex process), specific conditions can facilitate this transformation. For instance, the synthesis of analogous chloro and bromo compounds often proceeds from related precursors via Sandmeyer-type reactions or by methylation of the corresponding phenols.

An example is the synthesis of 1-chloro-3-methoxy-2-nitrobenzene (B183051) from 3-methoxy-2-nitro-phenylamine. In a procedure analogous to the Sandmeyer reaction, a solution of sodium nitrite (B80452) is added to the amine in hydrochloric acid at low temperatures, followed by the addition of copper(II) chloride, yielding the chlorinated product. chemicalbook.com Similarly, the bromination of nitrophenols followed by methylation provides a route to bromo-methoxy-nitrobenzene derivatives. For example, 2-bromo-6-nitrophenol (B84729) can be methylated using iodomethane (B122720) in the presence of potassium carbonate in acetone (B3395972) to yield 1-bromo-2-methoxy-3-nitro-benzene. chemicalbook.com

The use of N-halosuccinimides offers another avenue for halogenation. For instance, N-Bromosuccinimide (NBS) in acetic acid is a common reagent for the bromination of activated aromatic rings. chemicalbook.com While direct exchange on this compound is not extensively documented, the principles of SNAr suggest that with appropriate nucleophilic halide sources and reaction conditions, such transformations are feasible.

Table 1: Examples of Halogen Exchange and Related Syntheses

Starting MaterialReagents and ConditionsProductYieldReference
3-Methoxy-2-nitro-phenylamine1. NaNO₂, HCl, 0°C; 2. CuCl₂, HCl, rt1-Chloro-3-methoxy-2-nitrobenzene66% chemicalbook.com
2-Bromo-6-nitrophenolCH₃I, K₂CO₃, Acetone, reflux1-Bromo-2-methoxy-3-nitro-benzene76% chemicalbook.com
1-Fluoro-2-nitrobenzene (B31998)N-Bromosuccinimide, Acetic acid, 15°C4-Bromo-1-fluoro-2-nitrobenzene97.1% chemicalbook.com

Introduction of Carbon-Based Substituents via Carbon-Fluorine Bond Activation

The activation of the carbon-fluorine bond in this compound towards the formation of new carbon-carbon bonds is a key strategy for elaborating its molecular framework. This is typically achieved through transition metal-catalyzed cross-coupling reactions, where the fluorine atom is displaced by a carbon-based nucleophile.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions are powerful tools for this purpose. rsc.orgnih.gov The nitro group in the ortho position enhances the electrophilicity of the carbon atom bearing the fluorine, facilitating the oxidative addition step in the catalytic cycle.

While specific examples for this compound are not extensively reported, the principles are well-established for related fluoronitroaromatic compounds. For instance, the Sonogashira coupling of aryl halides with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, is a widely used method for forming aryl-alkyne bonds. rsc.orgrsc.org Similarly, the Heck reaction allows for the coupling of aryl halides with alkenes. nih.gov The Suzuki coupling, which utilizes organoboron reagents, is another versatile method for C-C bond formation. google.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Related Substrates

SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Aryl HalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne rsc.orgrsc.org
Aryl HalideAlkenePd catalyst, BaseSubstituted Alkene nih.gov
Aryl HalideOrganoboron ReagentPd catalyst, BaseBiaryl google.com

Regioselective Introduction of Additional Functionalities

The inherent directing effects of the substituents on the this compound ring allow for the regioselective introduction of additional functional groups. The methoxy group is a strong ortho,para-director, while the nitro group is a meta-director. The fluorine atom also exhibits ortho,para-directing effects, albeit weaker than the methoxy group. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity. wikipedia.orgrsc.org In this approach, a directing group coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles. For this compound, the methoxy group is a potential directing group, although the acidity of the protons ortho to the nitro group must also be considered.

Nucleophilic aromatic substitution (SNAr) provides another route for regioselective functionalization. The fluorine atom, activated by the ortho-nitro group, is the primary site for nucleophilic attack. This allows for the introduction of a wide range of oxygen, nitrogen, and sulfur-based nucleophiles. For example, the reaction of 1-fluoro-2-nitrobenzene derivatives with phenols or amines can proceed via an SNAr mechanism to form diaryl ethers or diarylamines, respectively. rsc.org

The synthesis of 1-bromo-3-methoxy-2-(2-nitrophenoxy)benzene from 2-bromo-6-methoxyphenol (B1278816) and 1-fluoro-2-nitrobenzene in the presence of potassium carbonate and DMF exemplifies the displacement of an activated fluorine atom by an oxygen nucleophile. rsc.org

Synthesis of Multifunctionalized Aromatic Scaffolds

The derivatization of this compound opens pathways to a wide array of multifunctionalized aromatic scaffolds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

One notable application is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound can serve as precursors for indoles and benzofurans . The synthesis of 2-trifluoromethyl-indoles can be achieved from ortho-nitrobenzaldehydes through a catalytic olefination reaction followed by cyclization. nih.gov Although starting from a benzaldehyde, this highlights a pathway from a related nitroaromatic. The synthesis of benzofurans can be accomplished through various methods, including the coupling of ortho-bromophenols with enolizable ketones or the Sonogashira coupling of O-iodo-anisoles followed by electrophilic cyclization. dtu.dk

The Ullmann condensation is another powerful method for constructing C-O and C-N bonds, leading to diaryl ethers and diarylamines, respectively. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as the nitro group in this compound. Similarly, the Buchwald-Hartwig amination offers a palladium-catalyzed alternative for the formation of C-N bonds. organic-chemistry.org

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control in the synthesis of derivatives from this compound is crucial when the target molecules possess chiral centers. While the parent molecule is achiral, derivatization reactions can introduce stereocenters.

One approach to inducing stereoselectivity is through the use of chiral catalysts or reagents. For example, in the synthesis of enantiopure benzyl amines, ortho-lithiation of a chiral tert-butyl phenyl sulfoxide (B87167) followed by reaction with an imine electrophile bearing a bulky chiral auxiliary can lead to high diastereoselectivity. wikipedia.org

Another strategy involves the use of chiral starting materials in reactions with derivatives of this compound. For instance, the synthesis of novel heterocyclic compounds can be achieved with stereoselectivity by employing chiral building blocks that react with the functionalized aromatic ring.

While specific examples of stereocontrolled reactions starting directly from this compound are not extensively documented in the surveyed literature, the established principles of asymmetric synthesis can be applied to its derivatives to generate chiral molecules with high stereopurity.

Advanced Research Applications of 2 Fluoro 1 Methoxy 3 Nitrobenzene in Chemical Sciences

Utilization as a Building Block in Complex Molecular Synthesis

2-Fluoro-1-methoxy-3-nitrobenzene serves as a foundational component in the synthesis of more complex chemical structures. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted in multi-step synthetic pathways. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for certain reactions, while the methoxy (B1213986) group can also influence reactivity and solubility. chemimpex.com It is commercially available from various suppliers, underscoring its role as a key starting material in research and development. fluorochem.co.uksigmaaldrich.combiosynth.com

The molecular framework of this compound is particularly useful in the field of medicinal chemistry. The nitroaromatic scaffold is a precursor for synthesizing a wide array of biologically active compounds. chemimpex.com For instance, related fluoro-methoxy-nitrobenzene derivatives are employed in the synthesis of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor, a key target in cancer therapy. scbt.com

The synthesis of complex heterocyclic systems, such as alicyclic ring-fused benzimidazolequinones with potential anti-tumour properties, can also originate from functionally similar nitroaromatic precursors. mdpi.com The nitro group can be readily reduced to an amine, a crucial functional group for building pharmaceutical molecules, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Application Area Target/Compound Class Role of Fluoro-Nitroaromatic Scaffold Reference Isomer Example
OncologyInsulin-like Growth Factor-1 Receptor (IGF-1R) InhibitorsPrecursor for imidazopyridine synthesis4-Fluoro-2-methoxy-1-nitrobenzene scbt.com
OncologyAnti-tumour AgentsIntermediate for benzimidazolequinone synthesis2-Fluoro-1,4-dimethoxy-3-nitrobenzene mdpi.com
General PharmaceuticalsBiologically Active CompoundsVersatile intermediate for diverse therapeutic agents2-Fluoro-4-methoxy-1-nitrobenzene chemimpex.com

In agricultural science, derivatives of fluoro-methoxy-nitrobenzene are utilized in the creation of new crop protection agents. chemimpex.com The inherent biological activity of many nitroaromatic compounds makes them suitable starting points for the development of effective herbicides and insecticides. The specific functional groups on the this compound ring can be chemically modified to optimize efficacy against target pests while minimizing environmental impact. The synthesis of novel pesticides often involves leveraging the reactivity of the nitro and fluoro groups to build the final active molecule. cymitquimica.com

Agrochemical Type Role of Fluoro-Nitroaromatic Precursor Key Transformations Reference Isomer Example
HerbicidesServes as a core structure for building herbicidally active molecules.Nucleophilic aromatic substitution of the fluorine; reduction of the nitro group.2-Fluoro-4-methoxy-1-nitrobenzene chemimpex.com
InsecticidesUsed as a starting material for insecticides.Functionalization of the aromatic ring to interact with insect-specific biological targets.2-Fluoro-4-methoxy-1-nitrobenzene chemimpex.com

The chemical industry utilizes nitroaromatic compounds as intermediates in the production of various colorants. The structure of this compound is suitable for conversion into dyes and pigments. chemimpex.com A common synthetic route involves the reduction of the nitro group to an amino group (-NH2). This resulting aniline (B41778) derivative can then undergo diazotization and coupling reactions to form vibrant azo dyes, which are a large and important class of synthetic colorants. The substituents on the benzene (B151609) ring, including the fluorine and methoxy groups, can be used to tune the final color and properties (such as lightfastness) of the dye.

Dye/Pigment Class Role of Nitroaromatic Intermediate Key Chemical Reaction
Azo DyesPrecursor to the aromatic amine component.Reduction of the nitro group to an amine, followed by diazotization.
Sulfur DyesCan be used in the synthesis of complex aromatic structures for sulfur dyeing processes.Thionation (heating with sulfur or sodium polysulfide).
Disperse DyesServes as a building block for small, non-ionic dyes for synthetic fibers.Various modifications to create a suitable chromophore.

Role in the Development of Functional Materials

Beyond its use in life sciences, this compound is a precursor for the development of advanced functional materials. Its unique electronic and chemical properties make it an attractive component for creating materials with specific, tailored characteristics for use in modern technologies. chemimpex.com

Property Enhanced in Polymer Contributing Structural Feature Potential Application
Thermal StabilityC-F bond energy, aromatic ring structureHigh-performance engineering plastics, aerospace components
Chemical ResistanceFluorine substitutionChemical-resistant coatings and linings
Modified Electronic PropertiesElectron-withdrawing nitro and fluoro groupsDielectric materials, electronic components
Gas PermeabilityDisruption of polymer chain packingSpecialty membranes for gas separation
Material Type Function of this compound Derivative Key Property
Optoelectronic MaterialsBuilding block for molecules with tailored electronic behavior.Non-linear optical response, charge-transport properties.
High-Performance CoatingsComponent to enhance surface properties and durability.Hydrophobicity, chemical resistance, thermal stability.
Energetic MaterialsTheoretical basis for creating stable, high-density materials.High C-F bond energy, increased material density. mdpi.com

Investigation of Derived Compounds for Specific Chemical Properties

The strategic placement of fluoro, methoxy, and nitro groups on the benzene ring of this compound makes it a valuable scaffold for the synthesis of novel derivatives with tailored chemical properties. Researchers are actively investigating compounds derived from this and similar nitroaromatic structures for a range of advanced applications, from medicinal chemistry to materials science. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, modified by the inductive effect of the fluorine atom, creates a unique electronic environment that can be exploited to develop new molecules with specific functionalities.

Research into Antimicrobial Potential of Nitrobenzene (B124822) Derivatives

Nitroaromatic compounds have long been a cornerstone in the development of antimicrobial agents. encyclopedia.pub The biological activity of these molecules is often attributed to the nitro group (NO₂), which can undergo enzymatic reduction within microbial cells to produce toxic intermediates. encyclopedia.pub This process can lead to the formation of nitroso and superoxide species that covalently bind to and damage critical biomolecules like DNA, ultimately causing cell death. encyclopedia.pub This mechanism is the basis for the efficacy of well-known drugs such as metronidazole and chloramphenicol. encyclopedia.pub

The incorporation of halogen atoms, such as fluorine, into the structure of nitroaromatic compounds is a key strategy for enhancing their antimicrobial potency. encyclopedia.pubmdpi.com Halogens can increase the lipophilicity of a molecule, which may improve its ability to cross microbial cell membranes. encyclopedia.pub Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

Research has shown that nitrobenzene derivatives with halogen substitutions exhibit significant antimicrobial activity. For instance, studies on various halogenated nitroaromatic compounds have demonstrated their potential against a range of pathogens. Experimental results for related compounds indicate that nitro derivatives with some degree of halogenation show promising minimum inhibitory concentration (MIC) values against bacteria like Staphylococcus aureus and fungi like Candida species. encyclopedia.pub While specific research on derivatives of this compound is an emerging field, the established principles of antimicrobial action for this class of compounds suggest that its derivatives are promising candidates for the development of new therapeutic agents.

Below is a table summarizing the antimicrobial activity of representative halogenated nitroaromatic compounds against various microbial strains, illustrating the potential for this class of molecules.

Compound ClassTest OrganismMIC (µg/mL)
Halogenated Nitrobenzene DerivativeStaphylococcus aureus15.6–62.5
Halogenated Nitrobenzene DerivativePseudomonas aeruginosa~90
Nitrated Benzothiazole DerivativePseudomonas aeruginosaSignificant Inhibition
Halogenated β-NitrostyreneGram-positive bacteria4 or less

This table is illustrative and compiled from data on various halogenated nitroaromatic compounds to show the general antimicrobial potential of this chemical class.

Exploration of Electronic Properties for Novel Chemical Applications

The unique substitution pattern of this compound results in distinct electronic properties that make it and its derivatives subjects of interest for novel chemical applications. The distribution of electron density on the aromatic ring is governed by the competing effects of its three substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and makes it susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group, activating the ring. The fluorine atom also exerts a strong electron-withdrawing inductive effect.

While the primary application of these electronic properties has been in the context of organic synthesis, there is growing interest in how such properties in derived compounds could be harnessed for new materials. The study of electronic materials aims to understand the electrical, optical, and magnetic properties of solids to develop new technologies. northwestern.edu The principles used to design molecules for these applications often rely on precise control over electron density and molecular orbitals. The development of derivatives from this compound for specific electronic applications in materials science remains an area for future research exploration.

Applications in Synthetic Methodologies and Reagent Design

This compound and related nitroaromatic compounds are highly valued as versatile building blocks in organic synthesis. frontiersin.orgnih.gov Their utility stems from the rich chemistry of the nitro group, which can be transformed into a wide array of other functional groups. The most common and powerful transformation is the reduction of the nitro group to an amine (-NH₂), which serves as a gateway to a vast number of derivatives.

This synthetic utility places fluorinated nitroaromatics as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgnih.gov

The strategic placement of the fluoro, methoxy, and nitro groups on the benzene ring allows for regioselective reactions, making this compound a useful reagent for constructing complex molecular architectures. Chemists can leverage the existing substituents to direct further reactions to specific positions on the ring, enabling the efficient synthesis of target molecules with a high degree of control. For instance, it can be used in nucleophilic aromatic substitution reactions or, after reduction of the nitro group, in a variety of coupling reactions to build more complex structures. This versatility makes it an important component in the toolbox of synthetic chemists aiming to create novel and pharmaceutically relevant substances. frontiersin.orgnih.gov

Computational and Theoretical Investigations of 2 Fluoro 1 Methoxy 3 Nitrobenzene and Its Reactivity

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods provide profound insights into the molecular architecture and electronic characteristics of 2-Fluoro-1-methoxy-3-nitrobenzene. These computational approaches allow for a detailed understanding of the interplay between the fluoro, methoxy (B1213986), and nitro substituents and their collective influence on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, and the fluorine atom, with its inductive electron-withdrawing effect and resonance electron-donating effect, will modulate the energies and spatial distributions of the frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.50
LUMO-1.25
HOMO-LUMO Gap7.25

Note: These values are hypothetical and based on typical values for similarly substituted nitrobenzenes.

The relatively large HOMO-LUMO gap suggests a high kinetic stability for the isolated molecule. However, the low-lying LUMO is the key to its reactivity in SNAr reactions.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is highly polarized due to the presence of the electron-withdrawing nitro group and the electron-donating methoxy group. The fluorine atom further contributes to this polarization through its high electronegativity.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high positive potential (blue) around the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, indicating their electrophilic character. Conversely, a region of high negative potential (red) would be localized on the oxygen atoms of the nitro group.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtomic Charge (a.u.)
C1 (bearing Methoxy)+0.25
C2 (bearing Fluoro)+0.15
C3 (bearing Nitro)+0.10
N (of Nitro group)+0.50
O (of Nitro group)-0.45

Note: These values are hypothetical and intended to illustrate the expected charge distribution.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states, and the calculation of their corresponding energies.

Elucidation of SNAr Pathway Details and Activation Energies

The SNAr reaction is a primary pathway for the functionalization of this compound. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com

Computational studies can model the entire reaction coordinate, identifying the transition state for the nucleophilic addition and the subsequent elimination of the leaving group (in this case, the fluoride (B91410) ion). The activation energy for the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

Table 3: Calculated Activation Energies for the SNAr Reaction of this compound with a Generic Nucleophile

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Addition (Formation of Meisenheimer Complex)15.8
Leaving Group Elimination5.2

Note: These values are hypothetical and based on typical activation energies for SNAr reactions of activated fluoroaromatics.

Conformational Analysis and Intramolecular Interactions

The methoxy group in this compound can rotate, leading to different conformations. Computational analysis can determine the preferred orientation of the methoxy group relative to the plane of the benzene ring. Steric and electronic interactions between the methoxy group and the adjacent fluoro and nitro groups will influence the conformational landscape.

Intramolecular hydrogen bonding is not a significant factor in this molecule. However, dipole-dipole interactions and steric repulsion between the substituents will play a role in determining the most stable conformer, which in turn can affect the molecule's reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. unpatti.ac.id DFT calculations can provide accurate predictions of various molecular properties, including geometries, vibrational frequencies, and reaction energetics.

For this compound, DFT studies can be employed to:

Predict Regioselectivity: In cases where multiple leaving groups are present or where different positions on the ring are susceptible to attack, DFT can predict the most likely site of nucleophilic substitution by analyzing the LUMO distribution and the stability of the possible Meisenheimer intermediates.

Quantify Substituent Effects: DFT allows for a quantitative assessment of how the fluoro, methoxy, and nitro groups individually and collectively influence the reactivity of the aromatic ring.

Model Solvent Effects: By incorporating solvent models into DFT calculations, a more realistic simulation of reaction conditions can be achieved, leading to more accurate predictions of reaction rates and selectivities.

The application of DFT provides a robust theoretical framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the design of new functional materials.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The primary application of MD simulations in this context is to model the nucleophilic aromatic substitution (SNAr) reaction, a characteristic reaction for activated nitroaromatic compounds like this compound. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is highly dependent on the surrounding solvent.

In a typical MD simulation setup, a single molecule of this compound and a nucleophile would be placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water, methanol (B129727), dimethylformamide). The interactions between all atoms are described by a force field. By solving Newton's equations of motion, the trajectories of all atoms can be followed over time, providing a dynamic picture of the system.

Key insights that can be gained from such simulations include:

Solvation Structure: Analysis of the radial distribution functions between the solute and solvent molecules can reveal how the solvent organizes around the reactant, particularly around the nitro and methoxy groups, and the fluorine atom. This can indicate the extent of hydrogen bonding or other specific solvent-solute interactions.

Free Energy Profiles: Using advanced sampling techniques, MD simulations can be used to compute the potential of mean force (PMF) along the reaction coordinate. This provides the free energy barrier (activation energy) for the reaction, which is directly related to the reaction rate. By performing simulations in different solvents, the effect of the solvent on the activation energy can be quantified.

Transition State Solvation: The simulations can provide a detailed picture of the solvent structure around the transition state and the Meisenheimer complex. For instance, in protic solvents, hydrogen bonding to the nitro group is expected to be a key factor in stabilizing the negatively charged intermediate. The number and strength of these hydrogen bonds can be directly quantified from the simulation.

Based on studies of similar compounds, it is anticipated that the rate of nucleophilic aromatic substitution on this compound would be significantly influenced by the polarity and protic nature of the solvent. miami.edu Polar aprotic solvents are generally expected to accelerate SNAr reactions compared to nonpolar solvents by solvating the charged intermediate. Protic solvents can have a more complex role; while they can stabilize the Meisenheimer complex through hydrogen bonding, they can also solvate the nucleophile, potentially reducing its reactivity.

The following table illustrates the type of data that could be generated from a molecular dynamics study on the SNAr reaction of this compound with a model nucleophile (e.g., methoxide) in various solvents. The values are hypothetical but reflect the expected trends based on computational studies of similar systems.

Table 1: Hypothetical Data from Molecular Dynamics Simulations on the SNAr Reaction of this compound

SolventDielectric ConstantCalculated Free Energy of Activation (kcal/mol)Average Number of Hydrogen Bonds to Nitro Group in Transition State
Water78.418.52.8
Methanol32.720.12.1
Dimethylformamide (DMF)36.717.2N/A
Acetonitrile (B52724)37.517.8N/A
Toluene2.425.3N/A

This hypothetical data illustrates that polar aprotic solvents like DMF and acetonitrile would likely lead to a lower activation energy and thus a faster reaction rate compared to the protic solvent methanol and the nonpolar solvent toluene. Water, despite its high polarity, might show a slightly higher activation barrier than DMF due to strong solvation of the nucleophile. The number of hydrogen bonds to the nitro group in the transition state is expected to be higher in more protic solvents, indicating a greater stabilization of the developing negative charge.

Future Directions and Emerging Research Avenues for 2 Fluoro 1 Methoxy 3 Nitrobenzene

Development of Sustainable and Green Synthesis Routes

The development of environmentally benign synthesis methods for 2-Fluoro-1-methoxy-3-nitrobenzene and its derivatives is a key area of future research. Traditional nitration reactions often employ harsh conditions and produce significant waste. mdpi.com Future efforts will likely focus on utilizing greener nitrating agents and solvent systems. For instance, the use of solid acid catalysts or milder nitrating agents in solvent-free conditions could significantly reduce the environmental impact. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these new synthetic pathways.

A related compound, 2-fluoro-3-nitrobenzoic acid, has seen the development of a novel synthesis route starting from o-methylphenol, which is noted for its high yield and suitability for large-scale production. wipo.int This suggests that exploring alternative starting materials and synthetic strategies for this compound could lead to more sustainable processes.

Chemo- and Regioselective Transformations under Mild Conditions

The distinct electronic properties of the substituents on the benzene (B151609) ring of this compound allow for a high degree of control over chemical reactions. Future research will likely focus on exploiting these properties to achieve chemo- and regioselective transformations under mild reaction conditions. acs.orgmdpi.com This includes the selective functionalization of specific positions on the aromatic ring, which is crucial for the synthesis of complex molecules.

For example, the development of tandem reactions, where multiple bond-forming events occur in a single pot, can streamline synthetic processes and improve efficiency. acs.org Research into the effects of temperature, catalysts, and substituent nature on the selectivity of these transformations will be essential for predictable and controlled synthesis. mdpi.com

Exploration of Novel Catalytic Systems for Functionalization

The discovery and application of novel catalytic systems will be instrumental in expanding the synthetic utility of this compound. This includes the use of transition metal catalysts for cross-coupling reactions, which can introduce a wide variety of functional groups onto the aromatic ring. acs.org The development of catalysts that are more active, selective, and robust will be a major focus.

Furthermore, the use of organocatalysis and biocatalysis offers promising alternatives to traditional metal-based catalysts, often providing higher selectivity and milder reaction conditions. Exploring these catalytic systems for the functionalization of this compound could lead to the discovery of new reaction pathways and the synthesis of novel compounds.

Integration in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. beilstein-journals.orgnih.govresearchgate.net The integration of the synthesis and transformation of this compound into continuous flow systems is a promising area for future research.

This approach can lead to more efficient and sustainable manufacturing processes. researchgate.net For instance, hazardous intermediates can be generated and consumed in situ, minimizing risks. beilstein-journals.org The precise control over reaction parameters in microreactors can also lead to improved yields and selectivities. beilstein-journals.orgnih.gov

Application in Supramolecular Chemistry and Self-Assembly

The functional groups present in derivatives of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are the driving forces behind supramolecular self-assembly. mdpi.com Future research could explore the design and synthesis of derivatives that can self-assemble into well-defined nanostructures with interesting properties.

For example, the introduction of specific substituents can control the formation of supramolecular motifs, leading to materials with applications in areas such as molecular recognition, sensing, and drug delivery. mdpi.com The study of these self-assembly processes can provide fundamental insights into the relationship between molecular structure and macroscopic properties.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective processes. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide real-time information about reaction intermediates and transition states.

Computational methods, such as Density Functional Theory (DFT), can complement experimental studies by providing theoretical insights into reaction pathways and predicting the outcomes of new reactions. The combination of these advanced characterization techniques will be essential for elucidating complex reaction mechanisms and guiding the design of new synthetic strategies.

Q & A

Q. How can experiments be designed to study nitro group reduction in the presence of fluorine?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) risks defluorination. Alternative reductants like SnCl₂/HCl selectively reduce nitro to amine while preserving the C-F bond. In-situ monitoring via Raman spectroscopy tracks reaction progress. Post-reduction, ¹⁹F NMR quantifies fluorine retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.